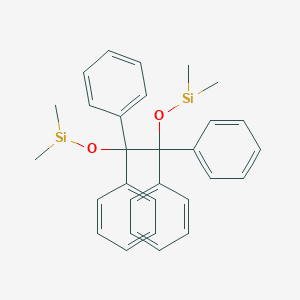
CID 78060809
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78060809” is a chemical substance registered in the PubChem database PubChem is a comprehensive resource for chemical information, providing details on the properties, biological activities, safety, and toxicity of various compounds
Preparation Methods
The preparation methods for CID 78060809 involve both synthetic routes and industrial production techniques. The synthetic routes typically include a series of chemical reactions that convert starting materials into the desired compound. These reactions often require specific conditions such as temperature, pressure, and the presence of catalysts to proceed efficiently. Industrial production methods may involve scaling up these reactions to produce larger quantities of the compound. This can include the use of reactors, distillation columns, and other equipment to ensure the purity and yield of the final product .
Chemical Reactions Analysis
CID 78060809 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can result in the replacement of specific functional groups .
Scientific Research Applications
CID 78060809 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions to produce other compounds. In biology, it may be used in studies to understand its effects on biological systems, including its interactions with proteins and other biomolecules. In medicine, this compound could be investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways. In industry, the compound may be used in the production of materials, pharmaceuticals, or other products .
Mechanism of Action
The mechanism of action of CID 78060809 involves its interaction with specific molecular targets and pathways within biological systems. This can include binding to proteins, enzymes, or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the compound’s interactions. Understanding the mechanism of action is crucial for determining the potential therapeutic applications and safety profile of the compound .
Comparison with Similar Compounds
CID 78060809 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties but differ in their specific activities or applications. By comparing this compound with these compounds, researchers can identify its unique characteristics and potential advantages. Some similar compounds may include those with related chemical structures or those that undergo similar types of reactions .
Properties
Molecular Formula |
C30H32O2Si2 |
|---|---|
Molecular Weight |
480.7 g/mol |
InChI |
InChI=1S/C30H32O2Si2/c1-33(2)31-29(25-17-9-5-10-18-25,26-19-11-6-12-20-26)30(32-34(3)4,27-21-13-7-14-22-27)28-23-15-8-16-24-28/h5-24H,1-4H3 |
InChI Key |
DZIILQKRNVJKBU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O[Si](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















